3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-12(2)15-19-20-16(24-15)18-14(21)8-10-17-25(22,23)11-9-13-6-4-3-5-7-13/h3-7,9,11-12,17H,8,10H2,1-2H3,(H,18,20,21)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXNKUVGUQGRGQ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1031202-04-6 |
| Molecular Formula | C16H20N4O3S2 |
| Molecular Weight | 380.5 g/mol |
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including the target compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-thiadiazole derivatives against several bacterial strains:
- Gram-positive bacteria: Significant inhibition was observed against Staphylococcus aureus.
- Gram-negative bacteria: Effective against Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 42 μg/mL for certain derivatives .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 32 |
| Thiadiazole Derivative B | E. coli | 42 |
| Thiadiazole Derivative C | Pseudomonas aeruginosa | 50 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been explored through various in vitro assays. The results suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2:
- A study demonstrated that compounds containing the thiadiazole moiety significantly reduced inflammation markers in animal models .
Table 2: Anti-inflammatory Effects
| Compound | Inflammation Model | Effect |
|---|---|---|
| Compound X | Carrageenan-induced edema | Significant reduction in edema |
| Compound Y | LPS-induced inflammation | Decrease in TNF-alpha levels |
Anticancer Activity
The anticancer properties of thiadiazole derivatives have gained attention in recent years. Research has shown that these compounds can induce apoptosis in cancer cell lines. For instance:
- A derivative similar to the target compound exhibited cytotoxicity against colon cancer cells with an IC50 value of approximately 25 μM .
Table 3: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative D | Colon cancer (HCT116) | 25 |
| Thiadiazole Derivative E | Breast cancer (MCF7) | 30 |
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy: A detailed investigation into a series of thiadiazole compounds revealed that those with halogen substitutions showed enhanced antibacterial activity against S. aureus and E. coli. The presence of electron-withdrawing groups was crucial for increasing potency .
- Inflammation Reduction Study: In a controlled trial using animal models, a thiadiazole derivative was shown to significantly lower levels of inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Anticancer Research: Recent studies have focused on the mechanism of action of thiadiazole derivatives in cancer therapy, revealing their ability to trigger apoptosis via mitochondrial pathways in various cancer cell lines .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically includes the formation of the thiadiazole ring, followed by the introduction of sulfonamide and phenylethenyl groups. The structural characteristics can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, which confirm the arrangement of atoms within the molecule.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and sulfonamide moieties exhibit notable antimicrobial activity. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains. The specific compound discussed has been evaluated for its potential as an antibacterial agent, demonstrating promising results in inhibiting bacterial growth.
Anticancer Activity
Thiadiazole derivatives are increasingly recognized for their anticancer properties. Studies have shown that similar compounds can inhibit tumor cell proliferation in various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. Thiadiazole derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of thiadiazole derivatives, including the target compound, it was found that certain modifications to the thiadiazole structure enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that the presence of the sulfonamide group significantly contributed to this activity .
Case Study 2: Anticancer Activity Assessment
Another research effort focused on assessing the cytotoxic effects of thiadiazole-based compounds against human cancer cell lines (MCF-7 and PC-3). Results showed that the compound induced cell cycle arrest and apoptosis at micromolar concentrations, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Potential Therapeutic Applications
Given its diverse biological activities, 3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide holds promise for several therapeutic applications:
- Antibacterial Agents : Development of new antibiotics targeting resistant strains.
- Cancer Treatment : Formulation of novel anticancer drugs with reduced side effects.
- Anti-inflammatory Drugs : Creation of medications for chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The target compound shares structural homology with several propanamide derivatives bearing thiadiazole or related heterocycles. Key analogs and their properties are summarized below:
*Estimated based on structural analysis.
Functional Group Analysis
- Sulfonamide vs. This may improve binding to hydrophobic enzyme pockets .
- Backbone Variations : Unlike AZM-SH’s sulfhydryl-propanamide or ’s oxadiazole-thiazole hybrid, the target compound’s propanamide backbone is unmodified, favoring synthetic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
